2,2-Dimethyl-1-phenylbutan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

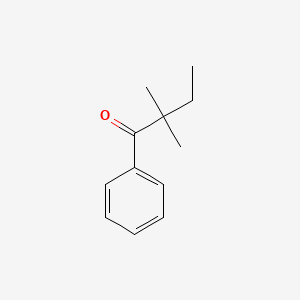

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDVPOYBSSFMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381658 | |

| Record name | 2,2-dimethyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-10-7 | |

| Record name | 2,2-dimethyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-1-phenylbutan-1-one

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethyl-1-phenylbutan-1-one, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its identity, physicochemical characteristics, synthesis, reactivity, and spectral information.

Chemical Identity and Physical Properties

This compound, also known as 2,2-dimethylbutyrophenone, is an aromatic ketone. Its core structure consists of a phenyl group attached to a carbonyl group, which is further bonded to a tert-amyl group.[1][2][3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 829-10-7[1][2][3][4] |

| Molecular Formula | C₁₂H₁₆O[1][3] |

| Synonyms | 2,2-Dimethylbutyrophenone, 1-Butanone, 2,2-dimethyl-1-phenyl-[1][3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 176.25 g/mol [1][3] |

| Boiling Point | 247.3 °C at 760 mmHg[5] |

| Density | 0.942 g/cm³[5] |

| Flash Point | 96 °C[5] |

| Physical State | Not experimentally determined, likely a liquid at room temperature |

| Melting Point | Not experimentally determined |

| Solubility | No specific experimental data found. Expected to be soluble in common organic solvents. |

| XLogP3 | 3.4[1] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų[1][3] |

Synthesis

A known method for the synthesis of this compound is the alkylation of isobutyrophenone with bromoethane. This reaction is carried out in the presence of a strong base, such as sodium amide, in a suitable solvent like toluene. The reported yield for this method is 67%.[6]

Experimental Protocol: Alkylation of Isobutyrophenone

Materials:

-

Isobutyrophenone

-

Bromoethane

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Apparatus for reflux with stirring and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, dissolve isobutyrophenone in anhydrous toluene.

-

Under a continuous stream of inert gas, add sodium amide to the solution.

-

Heat the mixture to 70 °C with vigorous stirring.

-

Slowly add bromoethane to the reaction mixture.

-

Maintain the reaction at 70 °C for 19 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride solution).

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as vacuum distillation or column chromatography, to obtain this compound.

Reactivity and Stability

This compound is an aromatic ketone and its reactivity is influenced by the phenyl and tert-amyl groups attached to the carbonyl carbon.

-

Carbonyl Group Reactivity: The carbonyl group is susceptible to nucleophilic attack. However, the steric hindrance from the bulky tert-amyl group is expected to significantly reduce the rate of nucleophilic addition compared to less hindered ketones.

-

Aromatic Ring Reactivity: The phenyl group can undergo electrophilic aromatic substitution reactions. The carbonyl group is a deactivating, meta-directing group, meaning that electrophilic substitution will be slower than for benzene and will primarily occur at the meta positions.

-

Stability: The compound is expected to be stable under normal laboratory conditions. Strong oxidizing agents may lead to degradation.

Spectral Data

¹H NMR:

-

Aromatic protons: Signals in the range of 7.0-8.0 ppm.

-

Ethyl group protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

Methyl group protons: A singlet for the two equivalent methyl groups attached to the quaternary carbon.

¹³C NMR:

-

Carbonyl carbon: A signal in the downfield region, typically around 200 ppm.

-

Aromatic carbons: Several signals in the range of 120-140 ppm.

-

Quaternary carbon: A signal for the carbon atom bonded to the two methyl groups and the ethyl group.

-

Alkyl carbons: Signals for the carbons of the ethyl and methyl groups in the upfield region.

Infrared (IR) Spectroscopy:

-

C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-H stretch (aromatic): Signals above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Signals below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak at m/z = 176. Common fragmentation patterns for aromatic ketones include alpha-cleavage (cleavage of the bond between the carbonyl carbon and the adjacent carbon) and McLafferty rearrangement if a gamma-hydrogen is available. For this molecule, alpha-cleavage would lead to fragments with m/z of 105 (benzoyl cation) and 71 (tert-amyl cation).

Biological Activity

There is no significant information available in the public domain regarding the biological activity or its involvement in any signaling pathways of this compound.

Safety Information

No specific safety data sheet (SDS) for this compound was found. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

References

An In-depth Technical Guide to 2,2-Dimethyl-1-phenylbutan-1-one (CAS Number: 829-10-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-phenylbutan-1-one (CAS No. 829-10-7), a substituted aromatic ketone. This document consolidates available information on its chemical and physical properties, synthesis, spectroscopic characterization, and safety considerations. While direct applications in drug development and specific biological activities are not extensively documented in publicly available literature, this guide aims to serve as a foundational resource for researchers interested in this compound and its potential applications.

Chemical and Physical Properties

This compound, also known as 2,2-Dimethylbutyrophenone, is an organic compound with the molecular formula C₁₂H₁₆O[1][2][3]. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 829-10-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O | [1][2][3] |

| Molecular Weight | 176.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-Dimethylbutyrophenone, 1-Butanone, 2,2-dimethyl-1-phenyl- | [1] |

| Appearance | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis

A documented method for the synthesis of this compound involves the reaction of isobutyrophenone with bromoethane.

Experimental Protocol: Alkylation of Isobutyrophenone

This protocol is based on the synthetic route described by Fernandez-Monreal and Ruiz (1990).

Reaction Scheme:

Synthesis of this compound

Materials:

-

Isobutyrophenone

-

Bromoethane

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Heating and stirring apparatus

-

Equipment for aqueous workup and extraction (separatory funnel, etc.)

-

Purification apparatus (e.g., distillation or column chromatography)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, a suspension of sodium amide in anhydrous toluene is prepared.

-

Isobutyrophenone, dissolved in anhydrous toluene, is added dropwise to the sodium amide suspension with stirring.

-

After the addition is complete, bromoethane is added to the reaction mixture.

-

The reaction mixture is then heated to 70°C and maintained at this temperature for 19 hours with continuous stirring.

-

After the reaction period, the mixture is cooled to room temperature.

-

The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Yield: A reported yield for this reaction is 67%.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The presence of a ¹³C NMR spectrum is noted in the PubChem database, although the actual spectrum is not provided[1]. Based on the structure, characteristic peaks would be expected for the carbonyl carbon, the aromatic carbons of the phenyl group, the quaternary carbon, and the methyl and ethyl carbons.

-

¹H NMR: Detailed ¹H NMR data with chemical shifts and coupling constants is not available in the searched literature. A predicted spectrum would show signals for the aromatic protons of the phenyl group, the quartet for the methylene protons of the ethyl group, and singlets for the two equivalent methyl groups, along with a triplet for the terminal methyl of the ethyl group.

Infrared (IR) Spectroscopy

An FTIR spectrum is available on PubChem, obtained from a film from acetone on KBr[1]. Key expected absorptions would include:

-

A strong C=O stretching vibration for the ketone functional group, typically in the range of 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry data is not detailed in the available search results. The molecular ion peak would be expected at m/z = 176. Common fragmentation patterns for ketones would likely be observed, such as alpha-cleavage to form acylium ions.

Biological Activity and Applications in Drug Development

Extensive searches of scientific literature did not yield specific studies on the biological activity, pharmacological properties, or direct applications of this compound in drug development. There is no information available regarding its mechanism of action or its interaction with any known signaling pathways.

This lack of data presents an opportunity for future research to explore the potential biological effects of this compound. Given its structure as a substituted butyrophenone, it could be a candidate for screening in various assays, particularly in the area of neuroscience, as other butyrophenones are known to interact with dopamine receptors[4]. However, this remains speculative without experimental evidence.

Safety and Handling

Safety data for this compound is not extensively detailed. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory setting. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

This compound is a readily synthesizable aromatic ketone. This technical guide has summarized its known chemical and physical properties and provided a detailed protocol for its synthesis. While spectroscopic data is referenced, readily available, fully characterized spectra are limited. A significant knowledge gap exists concerning the biological activity and potential therapeutic applications of this compound, suggesting an area ripe for future scientific investigation. Researchers interested in exploring the pharmacology of novel butyrophenone derivatives may find this compound to be a valuable starting point.

References

A Comprehensive Technical Guide to 2,2-Dimethyl-1-phenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular structure, weight, and other physicochemical properties of 2,2-Dimethyl-1-phenylbutan-1-one, a ketone of interest in various chemical research and development applications.

Molecular Structure and Identification

This compound, also known as 2,2-Dimethylbutyrophenone, is an organic compound characterized by a phenyl group attached to a carbonyl carbon, which is itself bonded to a 2,2-dimethylbutyl group.[1][2] Its structure is systematically derived from its IUPAC name, which indicates a four-carbon butanone chain with a phenyl group and two methyl groups at specified positions.[2]

The canonical SMILES representation of the molecule is CCC(C)(C)C(=O)C1=CC=CC=C1.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [1][3][4] |

| Molecular Weight | 176.25 g/mol | [1][2][4] |

| Monoisotopic Mass | 176.120115130 Da | [2][3] |

| CAS Number | 829-10-7 | [1][3] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [2][3] |

| XLogP3 | 3.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [1][3] |

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound are proprietary to the conducting laboratories, general methodologies for the synthesis of similar ketones can be inferred from standard organic chemistry literature. A common approach involves the Friedel-Crafts acylation of benzene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

General Synthetic Workflow:

-

Reactant Preparation: Benzene is typically used as the solvent and reactant. 2,2-dimethylbutanoyl chloride is prepared from 2,2-dimethylbutanoic acid.

-

Reaction Setup: The reaction is conducted under anhydrous conditions in a suitable reaction vessel equipped with a stirrer and a reflux condenser.

-

Catalyst Addition: The Lewis acid catalyst is added portion-wise to the mixture of benzene and the acyl chloride at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with ice-water and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

Visualization of Molecular Structure

To provide a clear representation of the molecular structure of this compound, the following diagram is generated using the DOT language.

Caption: Molecular graph of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1-phenylbutan-1-one

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dimethyl-1-phenylbutan-1-one, a valuable ketone in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis Pathways

Three principal synthetic routes to this compound are discussed: the Alkylation of Isobutyrophenone, the Friedel-Crafts Acylation of Benzene, and a Grignard Reagent-based synthesis. Each pathway offers distinct advantages and is detailed below.

Pathway 1: Alkylation of Isobutyrophenone

This pathway involves the deprotonation of isobutyrophenone to form an enolate, which is subsequently alkylated with an ethyl halide. The use of a strong base is crucial for the initial deprotonation.

Experimental Protocol:

A detailed experimental protocol for this specific transformation is described in the literature. In a representative procedure, isobutyrophenone is reacted with bromoethane in the presence of sodium amide as a base. The reaction is typically carried out in toluene as a solvent.

The reaction mixture is heated to 70°C and maintained at this temperature for 19 hours to ensure the completion of the alkylation. Following the reaction, a standard aqueous work-up is performed to quench the reaction and remove inorganic byproducts. The crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 67% | [Journal of Chemical Research, Miniprint, 1990, #2, p. 440-472] |

| Reactants | Isobutyrophenone, Bromoethane | General Knowledge |

| Base | Sodium Amide | General Knowledge |

| Solvent | Toluene | General Knowledge |

| Temperature | 70°C | General Knowledge |

| Reaction Time | 19 hours | General Knowledge |

Pathway 2: Friedel-Crafts Acylation of Benzene

A classic and direct approach to aryl ketones, this pathway involves the electrophilic acylation of benzene with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol:

The synthesis of the required 2,2-dimethylbutanoyl chloride is first achieved by reacting 2,2-dimethylbutyric acid with thionyl chloride.

For the main acylation, anhydrous aluminum chloride is suspended in a solvent, and the 2,2-dimethylbutanoyl chloride is added. Benzene is then added to the mixture, and the reaction is stirred. The reaction temperature is typically controlled, often starting at a lower temperature and then allowing it to warm to room temperature or gently heating to drive the reaction to completion.

Upon completion, the reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is then separated, washed, dried, and the solvent is removed. The resulting crude product is purified by vacuum distillation.

Quantitative Data:

While a specific yield for this reaction was not found in the immediate literature, Friedel-Crafts acylations are generally high-yielding reactions.

| Parameter | Value | Reference |

| Yield | Typically high | General Knowledge |

| Reactants | Benzene, 2,2-Dimethylbutanoyl Chloride | General Knowledge |

| Catalyst | Aluminum Chloride (AlCl₃) | --INVALID-LINK-- |

| Solvent | e.g., Dichloromethane, Carbon Disulfide | General Knowledge |

| Temperature | Varies (e.g., 0°C to reflux) | General Knowledge |

| Reaction Time | Varies (typically a few hours) | General Knowledge |

Pathway 3: Grignard Synthesis

This versatile pathway utilizes a Grignard reagent, offering a powerful method for carbon-carbon bond formation. A plausible route involves the reaction of a phenyl Grignard reagent with 2,2-dimethylbutanenitrile, followed by acidic hydrolysis of the intermediate imine.

Experimental Protocol:

The first step is the preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran.

In a separate flask, 2,2-dimethylbutanenitrile is dissolved in the same anhydrous ether. The prepared Grignard reagent is then added slowly to the nitrile solution at a controlled temperature, typically 0°C. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.

The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This hydrolysis step converts the intermediate imine salt to the desired ketone. The organic layer is separated, washed, dried, and concentrated. The final product is purified by distillation or chromatography.

Quantitative Data:

Specific quantitative data for this exact synthesis was not found. However, the synthesis of ketones from Grignard reagents and nitriles is a well-established and generally efficient method.

| Parameter | Value | Reference |

| Yield | Generally good | General Knowledge |

| Reactants | Bromobenzene, Magnesium, 2,2-Dimethylbutanenitrile | General Knowledge |

| Solvent | Anhydrous Ether (e.g., Diethyl Ether, THF) | General Knowledge |

| Temperature | 0°C to room temperature | General Knowledge |

| Reaction Time | Varies (typically a few hours) | General Knowledge |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon and the various alkyl and aryl carbons.[1]

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the 2,2-dimethylbutyl group. The aromatic protons will appear in the downfield region (typically 7-8 ppm). The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons. The two methyl groups at the 2-position will appear as a singlet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.[1]

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group.

-

C-H Stretch (Aromatic): Absorption bands will be present above 3000 cm⁻¹ corresponding to the C-H bonds of the phenyl group.

-

C-H Stretch (Aliphatic): Strong absorptions will appear just below 3000 cm⁻¹ for the C-H bonds of the alkyl chain.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the benzene ring.

Disclaimer: This document is intended for informational purposes for a professional audience. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The provided protocols are generalized and may require optimization.

References

Spectroscopic Profile of 2,2-Dimethyl-1-phenylbutan-1-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-1-phenylbutan-1-one, also known as 2,2-Dimethylbutyrophenone. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Data Presentation

The following tables summarize the predicted and known spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra for this specific molecule, the Nuclear Magnetic Resonance (NMR) data is predicted based on the known values of the closely related compound, 2,2-dimethyl-1-phenylpropan-1-one. Infrared (IR) and Ultraviolet-Visible (UV-Vis) data are based on characteristic absorption values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.70 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~ 7.45 | Multiplet | 3H | Aromatic (meta- and para-protons) |

| ~ 1.70 | Quartet | 2H | -CH₂- |

| ~ 1.30 | Singlet | 6H | -C(CH₃)₂- |

| ~ 0.85 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 209 | C=O (Ketone) |

| ~ 138 | Aromatic (quaternary) |

| ~ 131 | Aromatic (para-CH) |

| ~ 128 | Aromatic (ortho-CH) |

| ~ 128 | Aromatic (meta-CH) |

| ~ 45 | -C(CH₃)₂- |

| ~ 35 | -CH₂- |

| ~ 26 | -C(CH₃)₂- |

| ~ 8 | -CH₃ |

Table 3: Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is reported to have been obtained from a film from acetone on KBr. The expected characteristic absorption bands are as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2970 | Strong | Aliphatic C-H stretch |

| ~ 1685 | Strong | C=O stretch (Aryl ketone) |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1280 | Medium | C-C stretch |

| ~ 700 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a benzoyl chromophore.

| λmax (nm) | Transition | Solvent |

| ~ 240 | π → π | Ethanol |

| ~ 280 | n → π | Ethanol |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom.

-

Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A few milligrams of this compound are ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., acetone), applying the solution to a KBr plate, and allowing the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1 to 1 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a matched cuvette with the sample solution is placed in the sample beam path. The spectrum is then recorded over a specific wavelength range (e.g., 200-400 nm).

-

Data Processing: The instrument records the absorbance of the sample as a function of wavelength. The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

The Photochemical Behavior of 2,2-Dimethyl-1-phenylbutan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-phenylbutan-1-one, a substituted aromatic ketone, serves as a valuable model compound for investigating fundamental photochemical reactions. Its structure, featuring a phenyl chromophore and a sterically hindered alkyl group, dictates a fascinating and well-defined photochemical behavior dominated by the Norrish Type I cleavage pathway. This technical guide provides a comprehensive overview of the photochemical mechanism of this compound, detailing the underlying principles, experimental methodologies used for its study, and the quantitative data that characterize its reactivity. Understanding these photochemical processes is crucial for applications in organic synthesis, polymer chemistry, and for assessing the photostability of drug candidates containing similar structural motifs.

Core Photochemical Mechanism: The Norrish Type I Reaction

Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This initial excitation is typically a π → π* transition within the benzoyl moiety. The excited singlet state can then undergo intersystem crossing (ISC) to the corresponding triplet state (T₁). Both the excited singlet and triplet states can initiate the primary photochemical event: a Norrish Type I cleavage.[1][2][3]

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the quaternary carbon of the tert-butyl group. This cleavage is favored due to the formation of a stable benzoyl radical and a relatively stable tert-butyl radical.[3] The steric hindrance around the α-carbon also promotes this cleavage pathway over other potential reactions.

Due to the absence of γ-hydrogens in its structure, this compound does not undergo the competing Norrish Type II reaction, which involves intramolecular hydrogen abstraction. This simplifies its photochemical behavior and makes it an excellent substrate for studying the intricacies of the Norrish Type I process.

The primary radical pair formed, the benzoyl radical and the 1,1-dimethylpropyl (tert-pentyl) radical, can then undergo several secondary reactions:

-

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical.

-

Radical Recombination: The initial radical pair can recombine to reform the starting ketone.

-

Disproportionation: The alkyl radicals can undergo disproportionation reactions, leading to the formation of an alkane and an alkene.

-

Combination of Other Radicals: The phenyl radical and the tert-pentyl radical can combine to form 2,2-dimethyl-1-phenylbutane. Other combinations of radicals are also possible.

A simplified diagram of the primary photochemical pathways is presented below.

References

An In-depth Technical Guide to the Norrish Type I Cleavage of 2,2-Dimethyl-1-phenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Norrish Type I cleavage of 2,2-Dimethyl-1-phenylbutan-1-one, a photochemical reaction of significant interest in organic synthesis and photopolymerization.[1] This document details the core mechanism, summarizes key quantitative data based on analogous compounds, provides detailed experimental protocols, and includes visualizations of the reaction pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to the Norrish Type I Reaction

The Norrish Type I reaction is a photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of an aldehyde or ketone upon absorption of light.[1][2][3] This reaction proceeds through the formation of two free radical intermediates.[1] The carbonyl group absorbs a photon, leading to its excitation to a singlet state, which can then undergo intersystem crossing to a more stable triplet state.[1] Cleavage can occur from either the singlet or triplet excited state.

For this compound, the Norrish Type I cleavage results in the formation of a benzoyl radical and a 1,1-dimethylpropyl radical. The stability of the generated radicals plays a crucial role in determining the reaction pathway.[1]

Core Mechanism of Cleavage

The photochemical decomposition of this compound via the Norrish Type I pathway can be delineated into the following key steps:

-

Photoexcitation: The ketone absorbs a photon (hν), promoting an electron from a non-bonding n orbital on the oxygen to an anti-bonding π* orbital of the carbonyl group, resulting in an excited singlet state (S1).

-

Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to the corresponding triplet state (T1). For many aromatic ketones, this is an efficient process.

-

α-Cleavage: The excited state (either S1 or T1) undergoes homolytic cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon. This is the defining step of the Norrish Type I reaction and yields a benzoyl radical and a tertiary 1,1-dimethylpropyl radical.

-

Secondary Reactions of the Radical Pair: The initially formed radical pair can undergo several subsequent reactions, influencing the final product distribution. These include:

-

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical.[3]

-

Radical Recombination: The various radical species present can recombine to form stable products.

-

Disproportionation: Hydrogen abstraction between two radicals can lead to the formation of an alkane and an alkene.

-

Hydrogen Abstraction from Solvent: The radicals can abstract hydrogen atoms from the solvent, if the solvent is a suitable hydrogen donor.

-

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Triplet Lifetime (τT) | ~5 µs - 0.45 ms | For analogous conjugated polymers | [4] |

| Rate of Decarbonylation of Benzoyl Radical | 1.4 x 10^6 s^-1 | In CCl4 | [5] |

| Quantum Yield of α-cleavage (ΦI) | 0.45 | For an analogous benzophenone derivative | [6] |

Product Distribution (Hypothetical, based on radical stability and known pathways):

| Product | Formation Pathway | Expected Yield |

| 1,1,1-Trimethyl-2-phenylethane | Recombination of phenyl and tert-butyl radicals | Major |

| Benzene | Phenyl radical abstracts H from solvent | Dependent on solvent |

| 2-Methyl-2-phenylpropane | Recombination of phenyl and tert-butyl radicals | Minor |

| 2-Methylpropene | Disproportionation of tert-butyl radicals | Minor |

| Benzaldehyde | Benzoyl radical abstracts H from solvent | Dependent on solvent |

Experimental Protocols

Preparative Photolysis

This protocol outlines a general procedure for the preparative scale photolysis of this compound.

Materials and Equipment:

-

This compound

-

Anhydrous solvent (e.g., benzene, acetonitrile, or methanol)

-

Pyrex or quartz reaction vessel

-

Rayonet photochemical reactor with 300 nm lamps or a medium-pressure mercury lamp with a suitable filter

-

Inert gas supply (Argon or Nitrogen)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve a known amount of this compound in the chosen anhydrous solvent in the reaction vessel. The concentration should typically be in the range of 0.01-0.1 M.

-

Degas the solution for at least 30 minutes by bubbling with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can quench the triplet excited state and participate in side reactions.[7]

-

Seal the reaction vessel and place it in the photochemical reactor.

-

Irradiate the solution at room temperature. The reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or HPLC.

-

Upon completion of the reaction (disappearance of the starting material or no further change in product distribution), stop the irradiation.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography to isolate the photoproducts.

-

Characterize the isolated products using standard spectroscopic techniques (NMR, IR, Mass Spectrometry).

Laser Flash Photolysis (LFP)

Laser flash photolysis is employed to study the transient species (e.g., triplet excited state, radicals) generated during the photochemical reaction.

Equipment:

-

Nanosecond pulsed laser (e.g., Nd:YAG laser with a harmonic generator for 355 nm excitation)

-

High-intensity analyzing light source (e.g., Xenon arc lamp)

-

Monochromator

-

Photomultiplier tube (PMT) or CCD detector

-

Digital oscilloscope

-

Quartz cuvette

-

Flow system for deoxygenation

Procedure:

-

Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., acetonitrile or benzene).

-

Place the solution in the quartz cuvette and deoxygenate by bubbling with an inert gas.

-

Excite the sample with a short laser pulse (e.g., 355 nm).

-

Monitor the change in absorbance of the analyzing light passing through the sample as a function of time at specific wavelengths.

-

The decay of the transient absorption signal provides information on the lifetime of the transient species.

-

By monitoring at different wavelengths, the transient absorption spectrum can be constructed, which helps in the identification of the intermediates.

Visualizations

Signaling Pathway of Norrish Type I Cleavage

Caption: Norrish Type I cleavage pathway of this compound.

Experimental Workflow for Product Analysis

Caption: Workflow for preparative photolysis and product analysis.

Logical Relationship of Radical Reactions

Caption: Subsequent reactions of the initial radical pair.

Conclusion

The Norrish Type I cleavage of this compound provides a fascinating example of radical photochemistry. While specific quantitative data for this molecule remains elusive, the behavior of analogous ketones allows for a robust understanding of its photochemical fate. The formation of stable tertiary alkyl radicals and the potential for decarbonylation of the benzoyl radical are key features of this reaction. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers and professionals to further investigate and utilize this important photochemical transformation. Further research into the precise quantum yields and product distributions for this specific ketone would be a valuable contribution to the field.

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. youtube.com [youtube.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Quantum yield of 2,2-Dimethyl-1-phenylbutan-1-one photolysis

An In-Depth Technical Guide to the Photolysis Quantum Yield of 2,2-Dimethyl-1-phenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photolysis of this compound, a compound widely known in industrial applications as Irgacure 651. The focus is on its photolysis quantum yield, the underlying photochemical mechanisms, and the experimental protocols for its determination. This information is critical for professionals in research and drug development who utilize photoinitiated reactions.

Introduction

This compound is a highly efficient photoinitiator that belongs to the class of α-hydroxyketones. Upon absorption of ultraviolet (UV) radiation, it undergoes a photochemical reaction known as a Norrish Type I cleavage. This process generates free radicals that can initiate various chemical processes, most notably polymerization.[1][2] Understanding the efficiency of this radical formation, quantified by the photolysis quantum yield, is paramount for controlling and optimizing photoreactions in various applications, including the fabrication of biomedical devices and drug delivery systems.

Photochemical Reaction Mechanism

The photolysis of this compound proceeds via a Norrish Type I reaction. This multi-step process can be summarized as follows:

-

Photoexcitation: The ketone absorbs a photon of UV light, promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding (π*) orbital of the carbonyl group. This creates an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state (T₁).

-

α-Cleavage: From either the excited singlet or triplet state, the bond between the carbonyl group and the adjacent quaternary carbon atom undergoes homolytic cleavage (α-cleavage). This is the primary photochemical event and results in the formation of a benzoyl radical and a 2,2-dimethylpropanoyl radical.

-

Decarbonylation: The 2,2-dimethylpropanoyl radical is unstable and rapidly undergoes decarbonylation to form a stable tert-butyl radical and carbon monoxide.

-

Radical Reactions: The resulting benzoyl and tert-butyl radicals are the primary initiating species for subsequent chemical reactions, such as polymerization.

The high efficiency of this process is reflected in its high photolysis quantum yield, making Irgacure 651 a widely used photoinitiator.[3] The compound is also characterized by a high phosphorescence quantum yield of 0.62 and a relatively long triplet lifetime.[4]

Signaling Pathway Diagram

The photochemical reaction pathway of this compound is illustrated below.

Caption: Norrish Type I Photolysis Pathway.

Quantitative Data

While the photolysis of this compound is known to be highly efficient, specific quantitative values for the photolysis quantum yield (Φp) can vary depending on the experimental conditions such as the solvent, temperature, and excitation wavelength. A reported value for the phosphorescence quantum yield is available.

| Parameter | Value | Conditions | Reference |

| Phosphorescence Quantum Yield (Φphos) | 0.62 | Not specified | [4] |

| Photolysis Quantum Yield (Φp) | High | Typically in organic solvents | [3] |

Experimental Protocols

The determination of the photolysis quantum yield of this compound can be performed using either absolute or relative methods. Below is a detailed protocol for the more common relative method, using a well-characterized actinometer as a reference standard.

Relative Method for Quantum Yield Determination

This method compares the rate of disappearance of this compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.

Materials and Equipment:

-

This compound (Irgacure 651)

-

Suitable actinometer (e.g., potassium ferrioxalate)

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol)

-

UV-Vis spectrophotometer

-

Photoreactor with a monochromatic light source (e.g., a mercury lamp with appropriate filters)

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the chosen solvent with a known concentration. The absorbance at the irradiation wavelength should be between 0.1 and 1.0.

-

Prepare a solution of the chemical actinometer according to established protocols.

-

-

Irradiation:

-

Fill a quartz cuvette with the this compound solution and another with the actinometer solution.

-

Place the cuvettes in the photoreactor and irradiate them simultaneously or sequentially under identical conditions (same light source, wavelength, intensity, and temperature).

-

Irradiate for a specific time period, ensuring that the conversion of the reactant is kept low (typically <10%) to avoid complications from product absorption.

-

-

Analysis:

-

Measure the UV-Vis absorption spectrum of the this compound solution before and after irradiation. The decrease in absorbance at the λmax corresponds to the amount of photolyzed compound.

-

Analyze the actinometer solution according to its specific protocol to determine the number of photons absorbed.

-

-

Calculation of Quantum Yield: The quantum yield of photolysis (Φp) can be calculated using the following equation:

Φp = Φact * (ΔA_sample / ΔA_act) * (ε_act / ε_sample) * (V_sample / V_act)

where:

-

Φact is the known quantum yield of the actinometer.

-

ΔA_sample and ΔA_act are the changes in absorbance of the sample and actinometer, respectively.

-

ε_sample and ε_act are the molar absorption coefficients of the sample and actinometer at the irradiation wavelength.

-

V_sample and V_act are the volumes of the sample and actinometer solutions.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for Quantum Yield.

Conclusion

This compound is a highly effective photoinitiator due to its efficient Norrish Type I photolysis, leading to the generation of free radicals. While a precise photolysis quantum yield is dependent on specific experimental conditions, it is generally understood to be high. The detailed experimental protocol provided in this guide offers a robust method for its determination, which is crucial for the precise control of photoinitiated processes in research and industrial applications. The provided diagrams offer a clear visualization of the photochemical pathway and the experimental workflow, aiding in the comprehension of the core concepts.

References

An In-depth Technical Guide on the Thermal Stability of 2,2-Dimethyl-1-phenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The thermal stability of a chemical compound is a critical parameter that dictates its storage conditions, handling procedures, and viability in manufacturing processes, particularly within the pharmaceutical industry where stringent safety and purity standards are essential. 2,2-Dimethyl-1-phenylbutan-1-one, a substituted butyrophenone, possesses a molecular structure that suggests potential thermal degradation pathways. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of empirical data on its thermal decomposition profile.

This guide aims to bridge this gap by providing a detailed roadmap for the systematic investigation of the thermal stability of this compound. The subsequent sections will detail the necessary experimental protocols, data presentation formats, and theoretical considerations for such a study.

Proposed Experimental Protocols for Thermal Stability Assessment

To robustly characterize the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.

-

Identify the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at different temperature ranges.

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan will be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks corresponding to melting and boiling points.

-

Identify exothermic peaks, which may indicate decomposition or other chemical reactions.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each observed thermal event.

-

Data Presentation

The quantitative data obtained from the proposed TGA and DSC experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Thermal Stability Data for this compound

| Parameter | Method | Value (Hypothetical) | Units |

| Melting Point (Tm) | DSC | 85 - 95 | °C |

| Enthalpy of Fusion (ΔHf) | DSC | 20 - 30 | J/g |

| Onset of Decomposition (Tonset) | TGA | 200 - 220 | °C |

| Temperature of Max. Decomposition Rate (Tpeak) | TGA (DTG) | 240 - 260 | °C |

| Mass Loss at 300 °C | TGA | 50 - 60 | % |

| Decomposition Enthalpy (ΔHd) | DSC | -150 to -250 | J/g |

Visualization of Experimental Workflows

The logical flow of the experimental procedures can be effectively communicated through diagrams.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Theoretical Considerations for Decomposition Pathways

Based on the structure of this compound, several potential thermal decomposition pathways can be postulated. The molecule contains a carbonyl group and a quaternary carbon center, which are likely to be involved in initial bond scission events.

-

Norrish Type I Cleavage: The bond between the carbonyl group and the quaternary carbon is a likely point of initial cleavage upon thermal excitation. This would generate a benzoyl radical and a 2,2-dimethylbutyl radical. These highly reactive radical species would then undergo a series of secondary reactions, such as hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller volatile products.

-

Alpha-Hydrogen Abstraction: Although less likely due to the presence of the quaternary center, abstraction of a hydrogen atom from the ethyl group could initiate other degradation pathways.

The expected decomposition products could include, but are not limited to, benzaldehyde, benzoic acid (in the presence of oxygen), isobutane, ethylene, and other small hydrocarbons. The identification of these products would require further analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or gas chromatography-mass spectrometry (GC-MS) of the evolved gases.

Conclusion and Future Directions

While there is currently a lack of published data on the thermal stability of this compound, this guide provides a comprehensive framework for its investigation. The proposed experimental protocols for TGA and DSC, along with the outlined data analysis and presentation strategies, offer a clear path forward for researchers. The visualization of these workflows and the theoretical considerations of decomposition pathways further contribute to a holistic understanding of how to approach the thermal characterization of this compound.

For professionals in drug development and chemical manufacturing, conducting the experiments detailed herein is a critical step in ensuring the safety, quality, and efficacy of any process involving this compound. The resulting data will be invaluable for establishing safe operating limits, determining appropriate storage conditions, and predicting potential degradation products. It is strongly recommended that these studies be undertaken to fill the existing knowledge gap and to support the safe and effective use of this compound.

Solubility Profile of 2,2-Dimethyl-1-phenylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility of 2,2-Dimethyl-1-phenylbutan-1-one

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3] this compound possesses a polar carbonyl group (C=O) and a nonpolar phenyl group and a branched alkyl chain. This amphiphilic nature dictates its solubility in various solvents.

The large nonpolar surface area contributed by the phenyl ring and the dimethylbutyl group is expected to dominate its solubility characteristics, making it more soluble in nonpolar or moderately polar organic solvents and less soluble in highly polar solvents like water.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The large nonpolar hydrocarbon portion of the molecule outweighs the polarity of the single carbonyl group, making it unlikely to form significant hydrogen bonds with water.[4][5] |

| Ethanol | High | Soluble | Ethanol has both a polar hydroxyl group and a nonpolar ethyl group, allowing it to interact favorably with both the polar carbonyl and the nonpolar regions of the ketone. |

| Acetone | Medium | Soluble | As a ketone itself, acetone has a similar polarity and can engage in dipole-dipole interactions with this compound.[6] |

| Diethyl Ether | Low | Soluble | Diethyl ether is a common nonpolar aprotic solvent that is effective at solvating nonpolar compounds. |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[7][8] |

| Hexane | Low | Soluble | Hexane is a nonpolar solvent and is expected to readily dissolve the nonpolar regions of this compound through London dispersion forces. |

| Toluene | Low | Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the phenyl group of the ketone, promoting solubility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, hexane)

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or micropipettes

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Generate a calibration curve using the HPLC or GC system by injecting the standard solutions and recording the peak areas.

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. This ensures that a saturated solution is formed.

-

Seal the flask and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample.

-

Dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the HPLC or GC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.

Caption: Workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the field. While quantitative data is not currently available, the predictive information and detailed experimental protocols offered herein should serve as a valuable resource for its effective use in laboratory and development settings.

References

- 1. This compound | C12H16O | CID 2780398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. gchemglobal.com [gchemglobal.com]

- 8. researchgate.net [researchgate.net]

Synonyms for 2,2-Dimethyl-1-phenylbutan-1-one (e.g., 2,2-Dimethylbutyrophenone)

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-phenylbutan-1-one, a ketone of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical synonyms, physical and chemical properties, and available synthesis methodologies.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| Common Name | 2,2-Dimethylbutyrophenone | PubChem[1] |

| CAS Number | 829-10-7 | PubChem[1], ChemScene[2] |

| Molecular Formula | C12H16O | PubChem[1], ChemScene[2] |

| Molecular Weight | 176.25 g/mol | PubChem[1], ChemScene[2] |

| InChIKey | MVDVPOYBSSFMQI-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCC(C)(C)C(=O)C1=CC=CC=C1 | PubChem[1] |

| Other Synonyms | 1-Butanone, 2,2-dimethyl-1-phenyl- | PubChem[1] |

| 2,2-dimethyl-1-phenyl-butan-1-one | PubChem[1] | |

| MFCD00102052 | PubChem[1] | |

| SCHEMBL6223670 | PubChem[1] | |

| DTXSID90381658 | PubChem[1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C12H16O | PubChem[1], Guidechem[3] |

| Molecular Weight | 176.25 g/mol | PubChem[1], ChemScene[2] |

| Monoisotopic Mass | 176.120115130 Da | PubChem[1], Guidechem[3] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1], Guidechem[3] |

| Heavy Atom Count | 13 | Guidechem[3] |

| Rotatable Bond Count | 3 | Guidechem[3] |

| Complexity | 176 | Guidechem[3] |

| XLogP3-AA | 3.4 | PubChem[1] |

Synthesis Methodology

The synthesis of this compound can be achieved through various chemical routes. One documented method involves the reaction of Isobutyrophenone with Bromoethane.

Experimental Protocol: Alkylation of Isobutyrophenone

A known synthetic route to this compound involves the alkylation of isobutyrophenone.[4] While a detailed, step-by-step laboratory protocol is not available in the public search results, the general procedure is as follows:

-

Reactants: Isobutyrophenone and Bromoethane.

-

Reagent: A strong base, such as sodium amide (NaNH2).

-

Solvent: An inert solvent, for example, toluene.

-

General Conditions: The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a prolonged period (e.g., 19 hours) to ensure completion.[4]

The workflow for this synthesis is illustrated in the diagram below.

Biological Activity and Applications

Based on the conducted searches, there is no readily available public information detailing specific biological activities, involvement in signaling pathways, or direct applications in drug development for this compound. Further research and screening would be necessary to elucidate any potential pharmacological or biological significance of this compound.

The following diagram illustrates a generic logical relationship for investigating a novel chemical entity in a drug discovery context, which would be applicable to this compound.

References

Methodological & Application

Application Notes and Protocols for 2,2-Dimethyl-1-phenylbutan-1-one as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2-Dimethyl-1-phenylbutan-1-one, a potential Type I photoinitiator for free-radical polymerization. Due to the limited availability of specific experimental data for this compound's photoinitiation efficiency, this document infers its properties and applications based on its structural similarity to other aromatic ketones, such as butyrophenone derivatives, which are known to undergo photo-induced α-cleavage (Norrish Type I reaction).

Introduction

This compound, also known as 2,2-Dimethylbutyrophenone, is an aromatic ketone with the potential to function as a Type I photoinitiator. Upon absorption of ultraviolet (UV) light, it is expected to undergo a unimolecular bond cleavage to generate free radicals, which can subsequently initiate polymerization of suitable monomers and oligomers. Its structure, featuring a benzoyl group and a sterically hindered α-carbon, suggests a propensity for α-cleavage, a key characteristic of efficient Type I photoinitiators.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 829-10-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₆O | [1][2][5] |

| Molecular Weight | 176.25 g/mol | [1] |

| Synonyms | 2,2-Dimethylbutyrophenone, 1-Butanone, 2,2-dimethyl-1-phenyl- | [1][2][5] |

| Purity | 95+% (as commercially available) | [1] |

Mechanism of Photoinitiation

As a Type I photoinitiator, this compound is expected to initiate polymerization through an α-cleavage mechanism, also known as a Norrish Type I reaction. The process can be described in the following steps:

-

UV Light Absorption: The benzoyl chromophore in the molecule absorbs UV radiation, leading to the promotion of an electron from the ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

-

α-Cleavage: From the excited triplet state, the molecule undergoes cleavage of the bond between the carbonyl group and the adjacent quaternary carbon. This homolytic cleavage results in the formation of two primary radical species: a benzoyl radical and a 2,2-dimethylbutyl radical.

-

Initiation of Polymerization: Both radical fragments are capable of initiating the polymerization of monomer units (e.g., acrylates, methacrylates) by adding to the double bonds, thus starting the polymer chain growth.

Potential Applications

Based on the general reactivity of aromatic ketone photoinitiators, this compound could be utilized in various UV-curable formulations. The specific performance, such as cure speed and depth of cure, will depend on its molar extinction coefficient at the wavelength of the UV source and its quantum yield for radical generation.

Table 2: Potential Applications

| Application Area | Description |

| Clear Coatings | For wood, plastic, and metal substrates where a hard, scratch-resistant finish is desired. |

| UV-Curable Inks | In printing applications requiring rapid drying and good adhesion to various substrates. |

| Adhesives | For bonding of plastics, glass, and metals where fast, on-demand curing is beneficial. |

| 3D Printing (Vat Photopolymerization) | As a component in photopolymer resins for stereolithography (SLA) or digital light processing (DLP) 3D printing. |

| Dental Composites | In light-curable dental resins, although biocompatibility would need to be established. |

Experimental Protocols

The following is a generalized protocol for evaluating the performance of this compound as a photoinitiator in a simple acrylate formulation. Researchers should optimize the concentrations and curing conditions for their specific application and equipment.

5.1. Materials and Equipment

-

This compound

-

Monomer: Trimethylolpropane triacrylate (TMPTA)

-

Oligomer: Urethane diacrylate

-

UV Curing System (e.g., medium-pressure mercury lamp or a 365 nm LED lamp)

-

Mixing equipment (e.g., magnetic stirrer or planetary mixer)

-

Film applicator (e.g., drawdown bar)

-

Substrate (e.g., glass or metal panels)

-

FTIR spectrometer (for monitoring cure conversion)

5.2. Formulation Preparation

A typical starting formulation for a clear UV-curable coating is provided in Table 3.

Table 3: Example UV-Curable Formulation

| Component | Function | Weight Percentage (%) |

| Urethane Diacrylate Oligomer | Provides flexibility and toughness | 50 |

| Trimethylolpropane Triacrylate (TMPTA) | Reactive diluent, increases crosslink density | 47 |

| This compound | Photoinitiator | 3 |

Protocol:

-

Weigh the urethane diacrylate oligomer and TMPTA into a light-blocking container.

-

Add the this compound to the mixture.

-

Mix the components thoroughly in the dark until the photoinitiator is completely dissolved and the mixture is homogeneous. A slight warming may be required to facilitate dissolution.

5.3. Curing Procedure

-

Apply the prepared formulation as a thin film onto the chosen substrate using a film applicator to a desired thickness (e.g., 50 µm).

-

Place the coated substrate under the UV lamp.

-

Expose the film to UV radiation. The exposure time will depend on the lamp intensity and the distance from the lamp to the substrate.

-

Monitor the curing progress by assessing properties such as tack-free time (the time at which the surface is no longer sticky to the touch).

-

For quantitative analysis, the degree of conversion of the acrylate double bonds can be monitored by FTIR spectroscopy by measuring the decrease in the peak area at approximately 810 cm⁻¹ and 1635 cm⁻¹.

Safety and Handling

-

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Avoid exposure to light and heat, as this may cause premature polymerization of formulations containing this photoinitiator.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: The application-specific information and protocols provided herein are based on the general principles of photopolymerization and the known behavior of structurally similar compounds. Researchers are strongly encouraged to perform their own experiments to determine the suitability and optimal conditions for the use of this compound in their specific applications.

References

Application Notes and Protocols for 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of the photoinitiator 2,2-dimethoxy-2-phenylacetophenone, commonly known by its trade name Irgacure 651, in photopolymerization processes. This document outlines typical concentrations, experimental protocols, and the underlying chemical mechanism for its action.

Introduction

2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a highly efficient, well-established photoinitiator used to initiate the free-radical photopolymerization of various monomers and oligomers.[1][2] Upon exposure to ultraviolet (UV) light, DMPA undergoes a Norrish Type I cleavage to generate free radicals, which in turn initiate the polymerization of a liquid resin into a solid polymer.[2][3] Its efficacy and versatility make it a popular choice in numerous applications, including the formulation of UV-curable coatings, inks, adhesives, and in the fabrication of polymeric materials for biomedical and drug delivery applications.

Applications

DMPA is widely employed in the UV curing of formulations based on acrylates and unsaturated polyesters.[4] Specific applications include:

-

Coatings and Varnishes: Used in clear coatings for wood, plastic, and metal substrates.

-

Printing Inks: A key component in UV-curable printing inks.[4]

-

Adhesives: For bonding various substrates where UV curing is advantageous.

-

Photoresists and Printing Plates: Utilized in the microelectronics industry for photolithography.[4][5]

-

Biomaterials and Hydrogels: Employed in the fabrication of hydrogels for cell encapsulation and drug delivery, although its cytocompatibility should be considered.[6]

-

3D Printing (Vat Photopolymerization): Can be used in stereolithography and other vat photopolymerization techniques.

Quantitative Data Summary

The optimal concentration of DMPA is crucial for achieving desired polymerization kinetics and final material properties. The concentration is typically determined based on the specific resin system, the thickness of the sample, and the intensity of the UV light source.

| Application | Recommended DMPA Concentration (% w/w) | Reference |

| Fillers | 0.5 – 1.0 | [4] |

| Clear Varnishes (Unsaturated Polyester) | 1.0 – 1.5 | [4] |

| Printing Inks | 3.0 – 6.0 | [4] |

| Printing Plates | 1.0 – 1.5 | [4] |

| Photoresists | 2.0 – 5.0 | [4] |

| Methacrylate Monomers (Thick Sections) | As low as 0.25 | [7] |

| Poly(methyl methacrylate) (PMMA) films | 5.0 | [2] |

| AESO/VDM Polymer | 3 mol% | [8] |

Experimental Protocols

Protocol 1: Preparation of a UV-Curable Acrylate Resin

This protocol describes the preparation of a simple UV-curable resin based on an acrylate monomer and DMPA.

Materials:

-

Acrylate monomer or oligomer (e.g., trimethylolpropane triacrylate - TMPTA)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA/Irgacure 651)

-

Solvent (if necessary, e.g., acetone or ethyl acetate)

-